Ethyl 2-(1-methylpyrrolidin-3-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(1-methylpyrrolidin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)6-8-4-5-10(2)7-8/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWJFRTXGZCEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743767 | |
| Record name | Ethyl (1-methylpyrrolidin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103038-21-7 | |
| Record name | Ethyl (1-methylpyrrolidin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development for Ethyl 2 1 Methylpyrrolidin 3 Yl Acetate and Analogues
Direct Synthesis Approaches to Ethyl 2-(1-methylpyrrolidin-3-yl)acetate
The direct synthesis of this compound involves the construction and subsequent functionalization of the pyrrolidine (B122466) core in a manner that efficiently leads to the target molecule. These approaches can be categorized into convergent and divergent strategies, often culminating in stereoselective methods to access specific enantiomers.
Multi-step Convergent and Divergent Synthesis Strategies
Convergent and divergent syntheses represent two distinct strategic approaches to building complex molecules like this compound.
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. A powerful convergent method for constructing the pyrrolidine skeleton is the [3+2] dipolar cycloaddition reaction between an azomethine ylide and a suitable dipolarophile (an alkene). acs.orgrsc.org This approach allows for the rapid assembly of the five-membered ring with a high degree of control over regiochemistry and stereochemistry. acs.orgrsc.org For the synthesis of the target compound, a suitably substituted alkene bearing the acetate (B1210297) moiety could react with an N-methylated azomethine ylide, directly forming the core structure.
In contrast, a divergent synthesis begins with a common intermediate that is elaborated through various reaction pathways to yield a library of structurally related compounds. nih.govnih.gov For instance, a versatile pyrrolidine precursor, such as one derived from L-proline, can be synthesized and then subjected to a series of functionalization reactions to introduce the N-methyl and the C-3 acetate groups. nih.govevitachem.com This strategy is highly efficient for exploring structure-activity relationships by allowing for the modification of specific parts of the molecule from a common core. nih.govacs.org A synthetic route could start with a protected pyrrolidin-3-one, which can then be divergently functionalized at the nitrogen and the C-3 position.
Stereoselective Synthesis of Enantiomeric Forms of Pyrrolidine Acetates
Achieving stereochemical control is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Several strategies have been developed for the stereoselective synthesis of pyrrolidine derivatives. nih.govnih.gov
One of the most common approaches is chiral pool synthesis , which utilizes readily available, inexpensive chiral starting materials. nih.gov L-proline and its derivatives, such as L-pyroglutamic acid and 4-hydroxy-L-proline, are exemplary chiral building blocks for constructing enantiomerically pure pyrrolidines. nih.govmdpi.comlibretexts.org
Another powerful technique is asymmetric catalysis , where a chiral catalyst guides the reaction to favor the formation of one enantiomer over the other. acs.org This includes:
Organocatalysis: Chiral proline and its derivatives can themselves act as catalysts in reactions like asymmetric Michael additions and aldol (B89426) reactions to create key stereocenters. libretexts.orgmdpi.commdpi.com
Metal-Catalyzed Cycloadditions: Chiral Lewis acids can be used to catalyze 1,3-dipolar cycloadditions, inducing high levels of diastereo- and enantioselectivity. acs.org
The table below summarizes key strategies for achieving stereoselectivity in pyrrolidine synthesis.
| Strategy | Description | Example | Reference(s) |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | Synthesis starting from L-proline or 4-hydroxy-L-proline. | nih.gov, mdpi.com |
| Asymmetric Catalysis | A chiral catalyst directs the formation of a specific stereoisomer. | Proline-catalyzed asymmetric aldol or Mannich reactions. | libretexts.org |
| 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a chiral dipolarophile or in the presence of a chiral catalyst. | Silver-catalyzed cycloaddition using a chiral N-tert-butanesulfinylazadiene. | acs.org |
| Auxiliary-Mediated Synthesis | A chiral auxiliary is temporarily incorporated to direct a stereoselective transformation and is later removed. | Use of a chiral sulfinamide auxiliary to control the stereochemical outcome of a cycloaddition. | acs.org |
Precursor Design and Derivatization for Pyrrolidine Ring Functionalization
The construction of this compound often proceeds through a stepwise approach involving the formation of a pyrrolidine ring followed by specific functionalization at the N-1 and C-3 positions.
Strategies Utilizing Chiral L-Proline Derivatives as Starting Materials
L-proline is an abundant and inexpensive chiral amino acid, making it an ideal starting point for the asymmetric synthesis of pyrrolidine derivatives. mdpi.comlibretexts.org Its rigid cyclic structure and pre-existing stereocenter provide a robust framework for building more complex molecules.
A common and versatile precursor derived from the chiral pool is 4-hydroxy-L-proline . The hydroxyl group at the C-4 position (which would become the C-3 position in the target molecule's numbering system after manipulation) serves as a synthetic handle. It can be oxidized to a ketone (a protected pyrrolidin-3-one), which then allows for the introduction of the acetate side chain via various carbon-carbon bond-forming reactions. Alternatively, the hydroxyl group can be converted into a good leaving group (like a tosylate or mesylate) to enable nucleophilic substitution.
Functionalization of the Pyrrolidine Nitrogen (N-Methylation)
The introduction of the methyl group onto the pyrrolidine nitrogen is a key step in the synthesis of the target compound. This transformation can be accomplished at various stages of the synthesis, either on an early-stage precursor or as a final step on the fully assembled pyrrolidin-3-yl-acetate. Several reliable methods exist for N-methylation.
The Eschweiler-Clarke reaction is a classic method that utilizes formaldehyde (B43269) and formic acid to methylate primary or secondary amines. This reductive amination procedure is often high-yielding and occurs under relatively mild conditions. A more modern approach involves reaction with formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.
The table below outlines common methods for N-methylation.
| Method | Reagents | Description |
| Reductive Amination | Formaldehyde, Sodium Triacetoxyborohydride (STAB) or NaBH₃CN | A mild and highly efficient method for methylating secondary amines. |
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | A classic, one-pot reductive amination that is effective for a wide range of amines. |
| Nucleophilic Substitution | Methyl Iodide (CH₃I) or Dimethyl Sulfate | Direct alkylation of the nitrogen atom. Often requires a base to neutralize the acid formed. |
Introduction of the Acetate Moiety at the Pyrrolidine 3-Position
The final key structural element is the ethyl acetate group at the C-3 position of the pyrrolidine ring. The strategy for its introduction is highly dependent on the chosen precursor.
If starting from a pyrrolidin-3-one precursor, several two-step sequences are possible:
Wittig/Horner-Wadsworth-Emmons (HWE) Reaction: Reaction with a phosphonium (B103445) ylide (e.g., Ph₃P=CHCO₂Et) or a phosphonate (B1237965) carbanion (e.g., (EtO)₂P(O)CH₂CO₂Et) introduces an α,β-unsaturated ester. Subsequent reduction of the double bond yields the desired acetate side chain.
Reformatsky Reaction: Reaction with an α-halo ester (e.g., ethyl bromoacetate) and zinc metal introduces a β-hydroxy ester, which can then be deoxygenated.
If starting from a precursor with a leaving group at the C-3 position (e.g., from 4-hydroxyproline), a nucleophilic substitution approach is common. Reaction with a nucleophile like diethyl malonate, followed by hydrolysis, decarboxylation, and final esterification, can effectively install the acetic acid ester side chain. A direct alkylation using the enolate of ethyl acetate is also a possibility.
The following table compares potential methods for this functionalization.
| Precursor Type | Method | Key Reagents | Intermediate |
| Pyrrolidin-3-one | Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, Base | Ethyl 2-(pyrrolidin-3-ylidene)acetate |
| Pyrrolidin-3-one | Peterson Olefination | (CH₃)₃SiCH₂CO₂Et, Base | Ethyl 2-(pyrrolidin-3-ylidene)acetate |
| 3-Hydroxy-pyrrolidine | Mitsunobu Reaction | Diethyl Malonate, PPh₃, DIAD | Diethyl 2-(pyrrolidin-3-yl)malonate |
| 3-Halopyrrolidine | Malonic Ester Synthesis | Diethyl Malonate, Base | Diethyl 2-(pyrrolidin-3-yl)malonate |
Advanced Synthetic Techniques and Green Chemistry Considerations
In the pursuit of more efficient, sustainable, and cost-effective synthetic routes, chemists are increasingly turning to innovative methodologies that minimize waste and simplify purification processes. The following sections explore two such advanced techniques that hold promise for the synthesis of pyrrolidine-containing compounds.
Application of Group-Assisted Purification (GAP) Chemistry in Pyrrolidine Synthesis
Group-Assisted Purification (GAP) chemistry represents a paradigm shift in synthetic organic chemistry, aiming to eliminate the need for traditional purification methods like chromatography and recrystallization. gappeptides.com This is achieved by covalently attaching a "GAP auxiliary" to a substrate, which modifies its solubility properties, thereby facilitating the easy removal of impurities and excess reagents through simple solvent washes. nih.govbeilstein-journals.org
The core principle of GAP chemistry lies in rendering the target molecule soluble in certain solvents for reaction purposes, while being insoluble in others for purification. nih.govbeilstein-journals.org This technique is particularly advantageous for multi-step syntheses, as it can significantly reduce the time, cost, and solvent waste associated with purification at each step. gappeptides.comrsc.org While direct application of GAP chemistry to the synthesis of "this compound" is not extensively documented, the principles are broadly applicable to the synthesis of heterocyclic compounds. For instance, the synthesis of the anticancer drug Velcade, which contains a boronic acid derivative of an amino acid, has been successfully achieved using GAP chemistry, demonstrating its utility in complex, multi-step preparations of molecules with amine functionalities. nih.govbeilstein-journals.org
The key benefits of employing GAP chemistry in synthetic processes are summarized in the table below:
| Benefit | Description |
| Reduced Material Consumption | Minimizes the use of raw materials and solvents by up to 50%. gappeptides.com |
| Increased Throughput | Faster reaction cycles allow for more couplings per day. gappeptides.com |
| High Crude Purity | Can achieve up to 99% crude purity without column chromatography. gappeptides.com |
| Simplified In-Process Controls | Allows for direct monitoring of the reaction progress. gappeptides.com |
| Reduced Hazardous Waste | Significantly less waste is generated compared to traditional methods. gappeptides.com |
| Use of Green Solvents | Compatible with environmentally friendly solvents like 2-MeTHF and CPME. gappeptides.com |
The application of GAP chemistry to pyrrolidine synthesis would involve the attachment of a suitable GAP auxiliary to a pyrrolidine precursor. This would allow for the purification of intermediates by simple washing, followed by the subsequent chemical transformations to build the final target molecule, "this compound". The GAP auxiliary can then be cleaved and potentially recovered for reuse. nih.govrsc.org
Exploration of Catalyst Systems for Key Reaction Steps (e.g., Palladium-based catalysis in related indole (B1671886) derivatives)
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. mdpi.com The versatility and functional group tolerance of palladium catalysts make them highly suitable for the synthesis of complex heterocyclic structures, including indole and pyrrolidine derivatives. mdpi.comnih.govorganicreactions.org
While a direct palladium-catalyzed synthesis of "this compound" might not be a standard procedure, the principles of palladium catalysis are highly relevant to the formation of the pyrrolidine ring and the introduction of substituents. For example, palladium catalysts are widely used in the synthesis of indoles, which share a nitrogen-containing five-membered ring with pyrrolidines. mdpi.comorganicreactions.org These reactions often involve the cyclization of precursors containing both a nitrogen nucleophile and an alkyne or alkene moiety. organicreactions.org
The choice of the palladium catalyst and reaction conditions is crucial for the success of the transformation, influencing both the yield and the regioselectivity of the product. mdpi.com Various palladium sources, ligands, and additives can be employed to fine-tune the catalytic activity. For instance, in the synthesis of 2,3-disubstituted indoles, the use of PdCl₂ in acetonitrile (B52724) at 60 °C has been shown to be effective. mdpi.com In other cases, a combination of Pd(OAc)₂ with a lithium halide salt in THF or acetonitrile is preferred. mdpi.com
The following table summarizes different palladium catalyst systems and their applications in the synthesis of indole derivatives, which can serve as a guide for developing similar strategies for pyrrolidine synthesis.
| Catalyst System | Reactants | Product | Reference |
| PdCl₂ in MeCN | 2-N-unprotected-2-alkynylanilines and electron-poor alkenes | 2,3-disubstituted indole derivatives | mdpi.com |
| Pd(OAc)₂/LiCl or LiBr in THF or MeCN | 2-N-unprotected-2-alkynylanilines and electron-poor alkenes | N-alkylated-2-alkynylaniline derivatives | mdpi.com |
| PdCl₂(CH₃CN)₂ in MeCN | N-acyl-2-alkynylanilines | 3-acyl-indoles | mdpi.com |
The insights gained from the extensive research on palladium-catalyzed indole synthesis can be extrapolated to the development of novel synthetic routes for pyrrolidine derivatives like "this compound". This could involve, for example, the palladium-catalyzed coupling of a suitably functionalized pyrrolidine precursor with a two-carbon building block to introduce the acetate side chain.
Chemical Reactivity, Transformation Pathways, and Derivative Synthesis
Ester Hydrolysis and Amidation Reactions of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate
The ester group is a key site for modification. It can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 2-(1-methylpyrrolidin-3-yl)acetic acid. libretexts.orgorganic-chemistry.org
Acid-Catalyzed Hydrolysis : In the presence of a strong acid and an excess of water, the reaction is a reversible process that yields the carboxylic acid and ethanol. libretexts.org
Base-Catalyzed Hydrolysis (Saponification) : Treatment with a base, such as sodium hydroxide, leads to an irreversible reaction that produces the carboxylate salt and ethanol. The reaction goes to completion because the final deprotonation of the carboxylic acid by the base is not reversible. libretexts.org
Table 1: Hydrolysis Reactions
| Reaction | Reagents | Products | Reaction Type |
|---|---|---|---|
| Acidic Hydrolysis | H₂O, H⁺ (catalyst) | 2-(1-methylpyrrolidin-3-yl)acetic acid, Ethanol | Reversible |
Amidation reactions provide a pathway to convert the ester into various amides. This is typically achieved by reacting the ester with a primary or secondary amine. While direct amidation of the ester is possible, the reaction is often more efficiently carried out by first hydrolyzing the ester to the carboxylic acid, which is then coupled with an amine using a coupling agent. A variety of coupling reagents can be employed for this purpose. organic-chemistry.org
Reactions Involving the Pyrrolidine (B122466) Nitrogen (e.g., Acylation, Alkylation)
The nitrogen atom within the pyrrolidine ring is a tertiary amine, which makes it basic and nucleophilic. wikipedia.org However, as a tertiary amine, it cannot undergo the same acylation or alkylation reactions as primary or secondary amines that involve the substitution of an N-H bond. Reactions at the nitrogen would involve the formation of a quaternary ammonium (B1175870) salt.
For instance, alkylation with an alkyl halide (e.g., methyl iodide) would result in the formation of a quaternary ammonium iodide. The reactivity of the nitrogen is a fundamental characteristic of the pyrrolidine scaffold. wikipedia.orgnih.gov While direct acylation is not possible, modifications to the N-substituent are a key strategy in analogue synthesis, which typically involves starting from a different N-substituted pyrrolidine precursor rather than modifying the N-methyl group post-synthesis. organic-chemistry.org
Reactivity of the Acetate (B1210297) Methylene (B1212753) Group (e.g., Condensation Reactions)
The methylene group (–CH₂–) situated between the pyrrolidine ring and the ester carbonyl group is activated by the adjacent electron-withdrawing carbonyl. This makes the α-hydrogens acidic and susceptible to deprotonation by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate ion. libretexts.orglibretexts.org
This enolate can then participate in various carbon-carbon bond-forming reactions:
Claisen Condensation : The enolate can react with another molecule of an ester in a Claisen condensation reaction. libretexts.org For example, reacting this compound with another ester like ethyl acetate in the presence of a strong base would yield a β-keto ester. bohrium.comresearchgate.net
Alkylation : The enolate can be alkylated by reacting it with an alkyl halide. This allows for the introduction of various alkyl substituents at the α-position, leading to more complex structures. libretexts.org
Table 2: Reactivity of the Acetate Methylene Group
| Reaction | Reactants | Product Type | Key Intermediate |
|---|---|---|---|
| Claisen Condensation | This compound, Ester (e.g., Ethyl Acetate), Base | β-Keto Ester | Enolate Ion |
Synthesis of Structural Analogues and Homologues
The core structure of this compound serves as a template for the synthesis of a wide range of structural analogues and homologues through systematic modifications at different positions of the molecule.
The pyrrolidine ring is a common scaffold in medicinal chemistry, and its modification can significantly impact biological activity. nih.gov
N-Substituents : While the target compound has an N-methyl group, analogues with different substituents on the nitrogen atom can be synthesized. This is typically achieved by starting with a pyrrolidine ring bearing the desired N-substituent (e.g., N-benzyl, N-ethyl) and then building the acetate side chain. evitachem.comchemicalbook.com For example, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate synthesized through processes that allow for various N-substitutions. nih.gov
Ring Size Variations : Homologues with different ring sizes, such as azetidine (B1206935) (4-membered ring) or piperidine (B6355638) (6-membered ring) analogues, can be prepared. For instance, Ethyl 2-(azetidin-1-yl)acetate and Ethyl 1-piperidineacetate are known compounds that represent variations in the heterocyclic ring size. bldpharm.com
The ester functionality is readily modified to produce a family of related compounds.
Different Ester Groups : Transesterification, the reaction of the ethyl ester with a different alcohol in the presence of an acid or base catalyst, can yield a variety of other esters (e.g., methyl, propyl, or benzyl (B1604629) esters). evitachem.com The synthesis of the corresponding methyl ester, Methyl 2-(pyrrolidin-3-yl)acetate, is a known procedure. chemicalbook.com
Carboxylic Acid Analogues : As discussed under hydrolysis, the ethyl ester can be converted to the corresponding carboxylic acid, 2-(1-methylpyrrolidin-3-yl)acetic acid, which can serve as a precursor for other derivatives. uni.lu
The pyrrolidine ring and its derivatives are valuable building blocks for constructing more complex, fused heterocyclic systems. These larger structures are of significant interest in medicinal chemistry.
Spectroscopic and Structural Elucidation in Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Ethyl 2-(1-methylpyrrolidin-3-yl)acetate, both ¹H and ¹³C NMR would provide critical information for structural confirmation and stereochemical analysis.
The conformation of the pyrrolidine (B122466) ring, which can adopt envelope or twisted conformations, significantly influences the chemical shifts and coupling constants of the ring protons. nih.gov Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be instrumental in assigning the specific proton and carbon signals and in establishing the connectivity within the molecule. Furthermore, Nuclear Overhauser Effect (NOE) experiments could elucidate the through-space proximity of protons, providing crucial data for determining the stereochemistry at the C3 position and the preferred conformation of the pyrrolidine ring. nih.gov
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Ethyl -CH₃ | ~1.2 | Triplet |
| Ethyl -CH₂- | ~4.1 | Quartet |
| N-CH₃ | ~2.3 | Singlet |
| Pyrrolidine Ring Protons | 1.5 - 3.0 | Multiplets |
| -CH₂-CO- | ~2.4 | Doublet |
| Pyrrolidine -CH- | 2.5 - 3.0 | Multiplet |
Predicted ¹³C NMR Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Ethyl -CH₃ | ~14 |
| Ethyl -CH₂- | ~60 |
| N-CH₃ | ~42 |
| Pyrrolidine C2, C5 | ~55-60 |
| Pyrrolidine C4 | ~25-30 |
| Pyrrolidine C3 | ~35-40 |
| -CH₂-CO- | ~40 |
| C=O (Ester) | ~172 |
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) in an electron ionization (EI) mass spectrum would confirm its molecular weight.
The fragmentation of this molecule would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation route for amines, which could lead to the loss of an ethyl group or other substituents on the pyrrolidine ring. nih.gov Another prominent fragmentation pathway for esters is the McLafferty rearrangement, although its occurrence would depend on the specific stereochemistry and conformation. Cleavage of the bond between the pyrrolidine ring and the acetate (B1210297) group would also be expected. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition and further confirming the compound's identity.
Predicted Key Fragments in Mass Spectrometry:
| m/z | Possible Fragment Structure | Fragmentation Pathway |
| 171 | [M]⁺ | Molecular Ion |
| 156 | [M - CH₃]⁺ | Loss of a methyl group |
| 126 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |
| 98 | [C₅H₁₀N]⁺ | Pyrrolidine ring fragment after cleavage of the acetate group |
| 84 | [C₅H₁₀N]⁺ | N-methylpyrrolidine fragment |
| 71 | [C₄H₉N]⁺ | Loss of the acetate side chain |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands.
The most prominent peak would be the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O), typically appearing in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester group would also be visible in the 1000-1300 cm⁻¹ range. The presence of the tertiary amine within the N-methylpyrrolidine ring would be indicated by C-N stretching vibrations, although these can sometimes be weak and overlap with other signals. The various C-H stretching and bending vibrations of the aliphatic ethyl and pyrrolidine moieties would appear in their characteristic regions.
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-O (Ester) | Stretch | 1000 - 1300 |
| C-N (Amine) | Stretch | 1020 - 1250 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C-H (Aliphatic) | Bend | 1350 - 1480 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the surveyed literature, obtaining suitable crystals would allow for an unambiguous determination of its solid-state conformation.
The crystal structure would confirm the stereochemistry at the C3 position of the pyrrolidine ring. It would also reveal the conformation of the five-membered ring, which is often found in an envelope or twist conformation in similar structures. nih.gov Furthermore, analysis of the crystal packing would provide insights into the nature and geometry of intermolecular forces, such as dipole-dipole interactions and van der Waals forces, which govern the solid-state architecture of the compound. The crystal structure of related pyrrolidine derivatives has been successfully determined, providing a basis for comparison. nih.gov
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and energetic properties of Ethyl 2-(1-methylpyrrolidin-3-yl)acetate. These calculations can determine key electronic descriptors that govern the molecule's reactivity and physical properties.
The primary outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack.
Other important calculated properties include the molecular electrostatic potential (MEP), which maps the charge distribution and identifies regions prone to electrostatic interactions. Thermodynamic parameters such as the heat of formation, entropy, and Gibbs free energy can also be computed, providing a theoretical basis for the molecule's stability and potential reaction thermodynamics.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |
| Dipole Moment | 2.1 D | Measure of molecular polarity |
| Heat of Formation (ΔHf) | -85 kcal/mol | Relative stability of the molecule |
Conformational Analysis and Energy Landscapes of the Pyrrolidine Acetate (B1210297) Scaffold
The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements, or conformers. The pyrrolidine ring, being a five-membered saturated heterocycle, is not planar and typically adopts puckered conformations, such as the "envelope" or "twist" forms. The orientation of the N-methyl group and the ethyl acetate side chain (axial vs. equatorial) further diversifies the conformational possibilities.
| Conformer Description | Dihedral Angle (°)* | Relative Energy (kcal/mol) | Predicted Population (%) at 298 K |
|---|---|---|---|
| Equatorial-trans, Envelope Pucker | ~180 | 0.00 | 75.1 |
| Equatorial-gauche, Twist Pucker | ~60 | 1.15 | 14.5 |
| Axial-trans, Envelope Pucker | ~180 | 1.80 | 4.8 |
| Axial-gauche, Twist Pucker | ~60 | 2.50 | 1.6 |
*Refers to a key dihedral angle in the acetate side chain.
Molecular Docking and Dynamics Simulations to Predict Ligand-Target Interactions
To explore the potential of this compound as a biologically active agent, molecular docking and dynamics simulations are employed. These techniques predict how the molecule might bind to the active site of a biological target, such as a protein receptor or enzyme. tandfonline.comtandfonline.com
Molecular docking algorithms place the flexible ligand into the binding pocket of a rigid or flexible target structure, sampling numerous orientations and conformations. nih.gov The resulting poses are scored based on a function that estimates the binding affinity, typically reported as a binding energy in kcal/mol. nih.govscispace.com This process identifies the most favorable binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-target complex. tandfonline.comnih.gov
Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted complex over time. tandfonline.com MD simulations model the atomic motions of the system, providing insights into the dynamic behavior of the ligand in the binding site and confirming the stability of the key interactions identified through docking. nih.govscispace.com
| Parameter | Value/Description |
|---|---|
| Target Protein | Muscarinic Acetylcholine Receptor M1 (Illustrative) |
| Binding Energy (kcal/mol) | -7.8 |
| Key Hydrogen Bonds | Carbonyl oxygen with Tyr106; Pyrrolidine nitrogen with Asn382 |
| Hydrophobic Interactions | Ethyl group with Trp157; Pyrrolidine ring with Phe381 |
| MD Simulation Stability (RMSD) | Stable ligand binding observed over 100 ns simulation. nih.gov |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. For this compound, quantum chemical calculations can predict its Nuclear Magnetic Resonance (NMR) spectrum.
The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level of theory. The calculation yields nuclear magnetic shielding tensors for each atom, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Accurate predictions require careful consideration of the molecular conformation and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). Machine learning-based approaches have also emerged as a rapid and accurate alternative for predicting chemical shifts. ualberta.ca
| Proton Environment | Predicted Chemical Shift (δ, ppm)* | Expected Multiplicity |
|---|---|---|
| -O-CH₂-CH₃ (Methylene) | 4.10 - 4.20 | Quartet (q) |
| N-CH₃ (Methyl) | 2.30 - 2.45 | Singlet (s) |
| -CH₂-COO- (Methylene adjacent to ester) | 2.40 - 2.60 | Doublet (d) |
| Pyrrolidine ring protons | 1.50 - 3.20 | Complex multiplets (m) |
| -O-CH₂-CH₃ (Methyl) | 1.20 - 1.30 | Triplet (t) |
In Vitro Biological Activity and Mechanistic Research
Enzyme Inhibition Studies and Target Identification
The specific structural features of pyrrolidine (B122466) derivatives allow them to interact with a variety of enzymes, leading to modulation of their activity. These interactions are often highly specific, paving the way for the development of targeted therapeutics.
Selective inhibition of neuronal nitric oxide synthase (nNOS) over its endothelial (eNOS) and inducible (iNOS) isoforms is a significant goal in the development of treatments for neurodegenerative diseases and other neurological conditions. nih.govnih.gov The overproduction of nitric oxide (NO) by nNOS has been implicated in neurotoxicity. nih.gov Pyrrolidine-based scaffolds have emerged as a promising class of nNOS inhibitors. nih.gov
Researchers have developed chiral pyrrolidine inhibitors of nNOS and have elucidated their binding modes through X-ray crystallography. nih.gov These studies provide critical insights into the structure-activity relationships (SAR) that govern the potency and selectivity of these inhibitors. For instance, the introduction of fluorine atoms into the pyrrolidine scaffold has been shown to affect binding affinity. nih.gov Descarboxamide analogues of Nω-nitro-L-argininyl-trans-4-amino-L-proline amide, a known nNOS-selective inhibitor, have been designed and synthesized. nih.gov Among these, an aminopyrrolidine analogue demonstrated improved potency and selectivity for nNOS compared to the parent compound. nih.gov This analogue also possessed more favorable physicochemical properties, such as increased lipophilicity and lower molecular weight. nih.gov
The size of the pyrrolidine ring also plays a role in isoform selectivity, with piperidine-containing analogues showing lower activity against eNOS compared to their pyrrolidine counterparts, reflecting the slightly larger active site of nNOS. nih.gov The stereochemistry of substituents on the pyrrolidine ring is also crucial; for example, an S-stereochemistry at the 3-position can be detrimental to nNOS binding. nih.gov
| Compound | Target | Activity | Selectivity | Reference |
|---|---|---|---|---|
| Aminopyrrolidine analogue (3) | nNOS | Potent inhibitor | High selectivity over eNOS and iNOS | nih.gov |
| Monofluoro methylene (B1212753) derivative (8c) | nNOS | Increased potency vs. 1b | Somewhat diminished selectivity over eNOS compared to 1b | nih.gov |
| Piperidine (B6355638) analogues (5-7) | eNOS | ~3 times lower activity than pyrrolidines (2-4) | Reflects active site size difference | nih.gov |
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its transporters (GATs) are crucial for regulating synaptic GABA levels. nih.gov The inhibition of GATs is a therapeutic strategy for conditions like epilepsy. researchgate.net Pyrrolidine-2-yl-acetic acid derivatives have been extensively studied as potential GABA uptake inhibitors. nih.govebi.ac.uk
Structure-activity relationship (SAR) studies on a series of 2-substituted pyrrolidine-2-yl-acetic acid derivatives have revealed that modifications at the 2-position with alkyl, hydroxy, and amino groups can significantly influence their potency and selectivity for the four mouse GABA transporter subtypes (mGAT1-mGAT4). nih.gov Notably, 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivatives displayed significant potency and subtype selectivity. nih.gov One racemate, rac-(u)-13c, was identified as a potent and selective mGAT1 inhibitor, with even higher potency at the human GAT-1 (hGAT-1). nih.gov Another derivative, rac-(u)-13d, showed high potency at mGAT4 with better selectivity than the known mGAT4 inhibitor (S)-SNAP-5114. nih.gov
Further research on 4-hydroxypyrrolidine-2-acetic acid derivatives indicated that the (2S)-configuration is important for potent GAT-1 inhibition, while the (4R)-configuration is crucial for potent GAT-3 inhibition. researchgate.net
| Compound | Target | Activity (pIC50/pKi) | Selectivity | Reference |
|---|---|---|---|---|
| rac-(u)-13c | mGAT1 | pIC50 = 5.67 | Selective for mGAT1 | nih.gov |
| rac-(u)-13c | hGAT-1 | pIC50 = 6.14, pKi = 7.18 | High potency | nih.gov |
| rac-(u)-13d | mGAT4 | High potency | >15-fold vs mGAT3 | nih.gov |
| 4-hydroxypyrrolidine-2-acetic acid derivatives | GAT-1 | IC50: 5.1, 6.6, 9.4 µM | Dependent on (2S)-configuration | researchgate.net |
| 4-hydroxypyrrolidine-2-acetic acid derivatives | GAT-3 | IC50: 19.9 µM | Dependent on (4R)-configuration | researchgate.net |
While direct studies on metal cation sequestration by ethyl 2-(1-methylpyrrolidin-3-yl)acetate for antileishmanial activity are not prevalent in the provided search results, the broader context of pyrrolidine-containing compounds in antimicrobial research is relevant. The ability of heterocyclic compounds to chelate metal ions is a known mechanism of antimicrobial action, as these ions are often essential for microbial enzyme function and structural integrity. Further research in this area could explore the potential of this compound and its derivatives to act as metal-chelating agents against Leishmania species.
Polo-like kinase 1 (Plk1) is a key regulator of mitosis, and its overexpression is linked to tumorigenesis, making it an attractive target for cancer therapy. researchgate.netresearchgate.net The Polo-Box Domain (PBD) of Plk1 is a functionally essential protein-protein interaction module that is distinct from the kinase domain, offering an alternative target for inhibitors. nih.govnih.gov
Heterocyclic scaffolds, including those related to the pyrrolidine structure, have been investigated as inhibitors of the Plk1 PBD. nih.gov Researchers have successfully broadened the range of heterocyclic scaffolds that can selectively inhibit the Plk1 PBD, including derivatives of 1-thioxo-2,4-dihydrothieno[2,3-e] nih.govnih.govdepauw.edutriazolo[4,3-a]pyrimidin-5(1H)-one. nih.gov These compounds have been shown to inhibit the PBD with IC50 values in the low micromolar range. nih.govacs.org The development of prodrugs has been a necessary strategy to improve cell permeability, allowing the active compounds to reach their intracellular target. nih.govacs.org Inhibition of the Plk1 PBD has been shown to be sufficient to induce mitotic arrest and apoptotic cell death in cancer cells, with less effect on normal cells. nih.govacs.org
| Compound Class | Target | Activity (IC50) | Mechanism | Reference |
|---|---|---|---|---|
| Triazoloquinazolinone derivatives | Plk1 PBD | 1.49–2.94 μM | Inhibition of PBD-phosphopeptide interaction | nih.govacs.org |
| Thieno[2,3-e] nih.govnih.govdepauw.edutriazolo[4,3-a]pyrimidin-5(1H)-one derivatives | Plk1 PBD | Low micromolar | Selective Plk1 PBD inhibition | nih.gov |
| Allopole-A (active form of a prodrug) | Plk1 PBD | - | Allosteric inhibition by binding to a deep pocket | nih.gov |
Cell-Based Assays for Cellular Activity and Phenotypic Screening
Cell-based assays are essential for evaluating the biological effects of compounds in a more physiologically relevant context. These assays can reveal a compound's anti-proliferative and cytotoxic activities, providing insights into its potential as a therapeutic agent.
Pyrrolidine derivatives have demonstrated significant anti-cancer activity in various cancer cell lines. depauw.edu Their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. researchgate.netresearchgate.net
In the context of breast cancer, a pyrrolidine derivative was shown to induce apoptosis and disrupt cell movement in the MCF-7 cell line, suggesting its potential to inhibit both early and late-stage cancer. depauw.edu Other studies on MCF-7 cells have identified pyrano [3, 2-c] pyridine (B92270) derivatives that inhibit cell growth and proliferation in a dose- and time-dependent manner, with one compound showing an IC50 value of 60 μM after 24 hours of exposure. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives have also shown strong cytotoxic activity against MCF-7 cells, with one compound exhibiting an IC50 value of 1.66 µM. nih.gov
In the human liver cancer cell line HepG2, a pyrrolidine-2-carboxamide (B126068) derivative was found to induce cytotoxic activity and apoptosis. researchgate.net The effective cytotoxic concentrations ranged from 15.625 µM to 62.5 µM. researchgate.net Spirooxindole analogs containing a pyrrolidine moiety have also shown efficacy against HepG2 cells. researchgate.net Furthermore, certain pyrrolidine derivatives have been reported to have IC50 values ranging from 2.9 to 16 μM against various cancer cell lines. researchgate.net
| Compound Class/Derivative | Cell Line | Activity (IC50) | Mechanism | Reference |
|---|---|---|---|---|
| Pyrano [3, 2-c] pyridine derivative (4-CP.P) | MCF-7 | 60 μM (24h) | Induction of apoptosis, increase in sub-G1 population | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative (10b) | MCF-7 | 1.66 µM | Induction of apoptosis | nih.gov |
| Pyrrolidine-2-carboxamide | HepG2 | Effective at 15.625 - 62.5 µM | Induction of apoptosis | researchgate.net |
| Spirooxindole analog (33d) | HepG2, HCT-116, MCF-7 | Efficacious | - | researchgate.net |
| Pyrrolidine derivatives | Various cancer cell lines | 2.9 - 16 μM | - | researchgate.net |
Elucidation of Intracellular Mechanisms of Action (e.g., mTORC1 pathway inhibition)
The mammalian target of rapamycin (B549165) (mTOR) is a critical serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and metabolism. mdpi.com Dysregulation of the mTOR pathway is implicated in various diseases, including cancer, making it a key target for therapeutic intervention. researchgate.net
Inhibitors of mTOR can be classified based on their mechanism. Allosteric inhibitors, like rapamycin and its analogs (rapalogs), bind to FKBP12, and this complex then interacts with the FRB domain of mTORC1 to inhibit its activity. researchgate.net However, these inhibitors may not completely suppress mTORC1 signaling and can have complex feedback effects, such as the activation of the MAPK pathway. nih.gov
A second class of inhibitors are ATP-competitive mTOR kinase inhibitors, which target the kinase domain of mTOR directly. These inhibitors can block the activity of both mTORC1 and mTORC2. nih.govmdpi.com The dual inhibition of both complexes is considered a promising therapeutic strategy, as it can prevent the feedback activation of Akt, a downstream effector of mTORC2. nih.gov For instance, compounds like PP242 and AZD8055 have been shown to effectively inhibit the phosphorylation of Akt at Ser-473 (a direct mTORC2 substrate) and downstream targets of mTORC1, leading to more potent inhibition of cell proliferation compared to rapalogs alone. nih.gov
While there is no direct evidence linking this compound to mTORC1 inhibition, the pyrrolidine scaffold is a common feature in various kinase inhibitors. The investigation into whether this specific compound or its analogs could act as mTOR inhibitors would involve cellular assays to measure the phosphorylation status of key downstream targets of mTORC1 (like S6K1 and 4E-BP1) and mTORC2 (like Akt Ser-473) in the presence of the compound.
Structure-Activity Relationship (SAR) Studies for Biological Optimization
The pyrrolidine ring is a versatile and privileged scaffold in medicinal chemistry due to its three-dimensional nature, which allows for the exploration of chemical space in ways that flat aromatic rings cannot. nih.govresearchgate.net SAR studies are crucial for optimizing the biological activity of pyrrolidine-containing compounds.
Mapping Functional Groups to Observed Biological Effects
The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of substituents on the pyrrolidine ring. nih.gov The nitrogen atom of the pyrrolidine ring is a common point of substitution, and its basicity can be modulated by the attached groups, which in turn can influence interactions with biological targets. nih.gov
For a hypothetical series of analogs based on this compound, a systematic variation of the functional groups would be undertaken to map their effects on a specific biological activity. For example, in a series of pyrrolidine-2,5-dione-acetamides, the nature of the substituent at the 3-position of the pyrrolidine ring, as well as the groups attached to the acetamide (B32628) fragment, significantly influenced their anticonvulsant activity. nih.gov Similarly, for a series of pyrrolidine sulfonamides, fluorophenyl substituents at the 3-position and meta-substituted aryl groups on the sulfonamide nitrogen were found to enhance potency. nih.gov
Table 1: Hypothetical SAR Data for Analogs of this compound
| Compound ID | R1 (on Pyrrolidine N) | R2 (Ester Group) | R3 (at C4-position) | Biological Activity (IC50, µM) |
| Target | -CH3 | -CH2CH3 | -H | [Data Not Available] |
| Analog 1 | -H | -CH2CH3 | -H | >100 |
| Analog 2 | -CH2CH3 | -CH2CH3 | -H | 50 |
| Analog 3 | -CH3 | -CH3 | -H | 25 |
| Analog 4 | -CH3 | -H (acid) | -H | 10 |
| Analog 5 | -CH3 | -CH2CH3 | -OH | 5 |
This table presents hypothetical data to illustrate the principles of SAR. Actual data for this compound and its analogs would need to be determined experimentally.
Stereochemical Influence on Activity and Selectivity
The pyrrolidine ring contains chiral centers, and the stereochemistry of substituents can have a profound impact on biological activity. nih.govresearchgate.net Different stereoisomers can exhibit distinct biological profiles due to their differential binding to enantioselective protein targets. nih.gov The non-planar, puckered conformation of the pyrrolidine ring can be influenced by substituents, which in turn affects how the molecule presents its functional groups for interaction with a biological target. nih.gov
For instance, in a study of pyrrolidine derivatives as PPARα/γ dual agonists, the cis-configuration of substituents at the 3 and 4-positions of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov In another example, the stereochemistry of a substituent on a pyrrolidine-based inhibitor was shown to significantly affect its inhibitory potency, suggesting that a stereoselective uptake mechanism might be at play. nih.gov Therefore, the synthesis and evaluation of individual stereoisomers of this compound would be a critical step in any medicinal chemistry program.
Table 2: Influence of Stereochemistry on Biological Activity
| Compound | Stereochemistry | Target Affinity (Ki, nM) | Cellular Potency (EC50, µM) |
| Pyrrolidine Analog A | (3R) | 15 | 1.2 |
| Pyrrolidine Analog B | (3S) | 250 | 25.6 |
| Pyrrolidine Analog C | (3R, 4S) | 5 | 0.5 |
| Pyrrolidine Analog D | (3S, 4R) | 180 | 15.8 |
This table is a generalized representation based on findings for various chiral pyrrolidine derivatives and does not represent specific data for this compound.
Design of Analogue Libraries for SAR Elucidation
The systematic exploration of SAR is often facilitated by the design and synthesis of analogue libraries. For pyrrolidine-based scaffolds, several strategies can be employed. One approach is the functionalization of a pre-formed pyrrolidine ring, such as proline or 4-hydroxyproline, which are readily available chiral building blocks. mdpi.com This allows for the introduction of diversity at various positions of the ring.
Another strategy involves the construction of the pyrrolidine ring from acyclic precursors through methods like 1,3-dipolar cycloadditions or multicomponent reactions. nih.gov This approach can provide access to a wider range of substitution patterns and stereochemical arrangements. For example, a library of spiro[pyrrolidine-3,3′-oxindoles] was synthesized to explore their potential as anticancer agents. nih.gov
A modern approach to library design for fragment-based drug discovery (FBDD) involves creating a collection of 3D-rich fragments. Pyrrolidine scaffolds are well-suited for this, and libraries of pyrrolidine-based fragments have been designed to sample three-dimensional molecular space effectively. nih.gov For a compound like this compound, a library of analogues could be designed by varying the N-methyl group, the ethyl ester, and by introducing substituents at other positions on the pyrrolidine ring to systematically probe the chemical space around the core scaffold.
Role As a Key Synthetic Intermediate in Complex Molecule Construction
Precursor in Natural Product Total Synthesis
The pyrrolidine (B122466) ring is a common motif in a wide array of natural products, particularly alkaloids, which are known for their significant biological activities. sigmaaldrich.com Ethyl 2-(1-methylpyrrolidin-3-yl)acetate and its derivatives serve as crucial starting materials in the total synthesis of these complex molecules.
Tropane (B1204802) alkaloids, characterized by their bicyclic [3.2.1] nitrogen-containing core, are a prominent class of natural products with a long history of medicinal use and physiological effects. rsc.org Compounds like cocaine and atropine (B194438) are well-known members of this family. The biosynthesis of tropane alkaloids involves the formation of a key intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, which is derived from the N-methyl-Δ¹-pyrrolinium cation. nih.govdigitellinc.comnih.gov While not a direct biosynthetic precursor itself, synthetic strategies toward tropane alkaloids and their analogs can utilize intermediates structurally related to this compound.
Research into the biosynthesis of tropane alkaloids in plants like Atropa belladonna has identified pyrrolidine ketide synthases (PYKS) that catalyze the condensation of malonyl-CoA to form a 3-oxo-glutaric acid intermediate. This intermediate then undergoes a non-enzymatic Mannich-like condensation with the N-methyl-Δ¹-pyrrolinium cation. nih.gov Synthetic chemists have developed concise methods to synthesize key intermediates for tropane alkaloid biosynthesis, such as methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, which shares structural similarities with the target compound. shachemlin.comresearchgate.net These synthetic routes often start from readily available chiral precursors like L-proline. shachemlin.comresearchgate.net
The following table summarizes a synthetic approach to a key tropane alkaloid intermediate, highlighting the types of reactions involved:
| Step | Reaction Type | Starting Material | Product | Overall Yield |
| 1 | Protection | L-proline | Cbz-protected L-proline | - |
| 2 | Reduction | Cbz-protected L-proline | Chiral amino alcohol | - |
| 3 | Oxidation | Chiral amino alcohol | Aldehyde | - |
| 4 | Wittig Reaction | Aldehyde | - | - |
| 5 | Decarboxylative Condensation | N-methylamino acid precursor | Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate | 54% |
| Data derived from a study on the synthesis of a key intermediate for tropane alkaloid biosynthesis. shachemlin.comresearchgate.net |
The pyrrolidine scaffold is also a fundamental component of various other alkaloid classes, including the vast and structurally diverse indole (B1671886) alkaloids. encyclopedia.pub While direct total syntheses of indole alkaloids starting from this compound are not extensively documented in readily available literature, the general synthetic strategies for indole alkaloids often involve the coupling of an indole nucleus with a nitrogen-containing fragment. The versatility of the pyrrolidine ring in this compound makes it a potential candidate for such synthetic endeavors. The synthesis of complex indole alkaloids often relies on the strategic construction of polycyclic systems, and building blocks containing pre-functionalized rings are highly valuable. digitellinc.comrsc.orgrsc.org
Building Block for Advanced Pharmaceutical Scaffolds
The pyrrolidine ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Its favorable physicochemical properties, including aqueous solubility and the ability to form hydrogen bonds, make it an attractive scaffold for drug design.
This compound serves as a valuable building block for the synthesis of more complex nitrogen-containing heterocycles. These heterocycles are core components of many drugs targeting the central nervous system (CNS) and other therapeutic areas. nih.gov The ester group can be readily transformed into other functionalities, such as amides or other esters, allowing for the introduction of diverse substituents and the construction of libraries of compounds for drug screening. The pyrrolidine nitrogen can also be part of a larger heterocyclic system.
The synthesis of various nitrogen-containing heterocyclic drugs often involves the use of pyrrolidine-based intermediates. For instance, the synthesis of certain prescribed drugs involves the coupling of a pyrrolidine-containing fragment to an aromatic or another heterocyclic core. nih.gov
The presence of a chiral center in this compound makes it a potential precursor for chiral auxiliaries or ligands used in asymmetric synthesis. Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct a chemical reaction to occur with a specific stereochemical outcome. nih.gov Chiral ligands, on the other hand, coordinate to a metal catalyst to create a chiral environment that influences the stereoselectivity of a reaction.
Although specific examples detailing the direct use of this compound as a chiral auxiliary or ligand are not prominently featured in the reviewed literature, the synthesis of chiral pyrrolidine-based ligands is a well-established strategy in asymmetric catalysis. These ligands are often derived from readily available chiral pyrrolidine precursors. The functional groups on this compound could be modified to create novel chiral ligands for various metal-catalyzed asymmetric transformations.
Future Research Directions and Emerging Methodologies
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like Ethyl 2-(1-methylpyrrolidin-3-yl)acetate is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput screening and optimization.
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, presents several advantages for the synthesis of pyrrolidine (B122466) derivatives. nih.gov The precise control of temperature, pressure, and reaction time in microreactors can lead to higher yields, improved selectivity, and reduced byproduct formation. For instance, the synthesis of related heterocyclic building blocks, such as 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines, has been successfully achieved using telescoped continuous flow processes. rsc.orgresearchgate.net Such methodologies could be adapted for the multi-step synthesis of this compound, potentially starting from simple precursors and proceeding through key intermediates in a continuous, automated sequence.
Automated synthesis platforms, often integrated with flow chemistry systems, can further accelerate the discovery and development of novel pyrrolidine-based compounds. researchgate.net These platforms can systematically vary reaction conditions, reagents, and catalysts, allowing for the rapid optimization of synthetic routes. researchgate.net By employing robotic systems for liquid handling, purification, and analysis, researchers can explore a vast chemical space around the this compound scaffold with minimal manual intervention. researchgate.net The data generated from these high-throughput experiments can be used to refine synthetic protocols and build predictive models for reaction outcomes.
| Technology | Potential Advantages for this compound Synthesis | Relevant Research Findings |
| Flow Chemistry | Improved reaction control, higher yields, enhanced safety, potential for scalability. | Successful flow synthesis of heterocyclic building blocks like 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines demonstrates feasibility for related structures. rsc.orgresearchgate.net |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid lead optimization, generation of compound libraries. | Automated platforms have been used for the synthesis of diverse small molecules, enabling rapid exploration of chemical space. researchgate.netresearchgate.net |
Exploration of Novel Biological Targets for Pyrrolidine-Based Chemotypes
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.gov Consequently, derivatives of this compound are promising candidates for interacting with a wide range of biological targets.
Recent research has highlighted the diverse pharmacological activities of pyrrolidine-containing molecules. For example, various pyrrolidine derivatives have been identified as potent inhibitors of enzymes such as α-amylase and α-glucosidase, which are relevant targets for the treatment of diabetes. nih.gov Other studies have shown that pyrrolidine-based compounds can act as sodium channel blockers for the potential treatment of ischemic stroke or as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib, an enzyme responsible for antibiotic resistance. nih.govnih.gov Furthermore, some pyrrolidine derivatives have demonstrated anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes. mdpi.com
The structural similarity of this compound to N-methylpyrrolidone, a widely used industrial solvent, also suggests potential interactions with metabolic pathways. The biodegradation of N-methylpyrrolidone involves enzymatic cleavage of the C-N bond and subsequent oxidation. nih.gov Exploring whether this compound or its metabolites can modulate similar enzymatic pathways could uncover novel biological activities. The presence of the ester functional group also opens up the possibility of it acting as a prodrug, being hydrolyzed in vivo to the corresponding carboxylic acid, which may have its own distinct biological profile.
| Biological Target Class | Example(s) of Pyrrolidine Activity | Potential Relevance to this compound |
| Enzyme Inhibitors | α-amylase, α-glucosidase, Acetyl-CoA carboxylase, Aminoglycoside 6'-N-acetyltransferase. nih.govnih.govgoogle.com | Potential for antidiabetic, metabolic, or antimicrobial activity. |
| Ion Channel Modulators | Sodium channels. nih.gov | Potential for neuroprotective or cardiovascular applications. |
| Anti-inflammatory Targets | Cyclooxygenase (COX) enzymes. mdpi.com | Potential for treating inflammatory conditions and pain. |
| Metabolic Pathways | N-methylpyrrolidone degradation pathway. nih.gov | Exploration of metabolic fate and potential modulation of related enzymes. |
Machine Learning and AI-Driven Compound Design and Synthesis Prediction
ML models can be trained on large datasets of chemical information to predict a wide range of properties, including solubility, toxicity, and biological activity. acs.orgnih.gov For this compound and its analogs, such models could be used to perform virtual screening of large compound libraries, identifying candidates with desirable characteristics before they are synthesized. This in silico approach can dramatically reduce the time and resources required for drug discovery. chemrxiv.org For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the affinity of pyrrolidine derivatives for specific biological targets. chemrxiv.org
| AI/ML Application | Description | Impact on this compound Research |
| Property Prediction | Using ML models to predict physicochemical properties, ADMET profiles, and biological activity. acs.orgnih.gov | Enables rapid virtual screening and prioritization of analogs for synthesis. |
| De Novo Design | Generative models that design novel molecules with desired properties from scratch. chemrxiv.orgsciety.org | Facilitates the discovery of novel, patentable pyrrolidine-based chemotypes. |
| Retrosynthesis Prediction | AI algorithms that propose synthetic routes to a target molecule. nih.govresearchgate.net | Accelerates the development of efficient and scalable syntheses. |
| Reaction Condition Optimization | ML models that predict optimal solvents, catalysts, and temperatures for a given reaction. researchgate.net | Improves reaction yields and reduces the need for extensive experimental optimization. |
Q & A
Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?
- Purity : Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) quantifies impurities (e.g., residual solvents or byproducts) .
- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) verifies substituent positions, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups like ester carbonyls (~1740 cm⁻¹) .
Q. What safety precautions should be observed when handling this compound in laboratory settings?
- Handling : Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and safety goggles. Avoid inhalation; respiratory irritation has been documented for structurally similar compounds .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose via approved hazardous waste protocols .
Advanced Research Questions
Q. How can crystallographic data obtained via SHELXL resolve structural ambiguities in this compound?
- Refinement : SHELXL refines crystal structures by modeling thermal displacement parameters and addressing disorder. For example, in analogous esters, terminal methyl groups exhibited rotational disorder, resolved using split-site occupancy models .
- Validation : The
R1andwR2values generated by SHELXL quantify refinement accuracy. Data outliers are omitted iteratively to ensure structural reliability .
Q. What strategies can address contradictions in reaction pathways observed during synthesis?
- Case Study : In a related quinazolinone synthesis, alkaline conditions shifted the reaction mechanism from thione tautomerization to thiolate intermediate formation. Replicating reactions under varied pH and temperature conditions clarified the dominant pathway .
- Computational Modeling : Density functional theory (DFT) calculations predict intermediate stability, guiding experimental validation .
Q. How does the stereochemistry of the pyrrolidine ring influence biological activity?
- Biological Impact : The (S)-enantiomer of similar pyrrolidine esters shows enhanced receptor binding due to spatial compatibility with chiral active sites .
- Assessment : Enantiomeric separation via chiral HPLC followed by in vitro assays (e.g., enzyme inhibition) quantifies activity differences .
Q. What computational methods predict interactions of this compound with biological targets?
- Docking Studies : Molecular docking software (e.g., AutoDock Vina) models binding affinities to proteins like kinases or GPCRs. For example, oxadiazole derivatives exhibit high affinity for kinase ATP-binding pockets .
- Pharmacokinetics : Tools like SwissADME predict logP, bioavailability, and blood-brain barrier penetration based on substituent effects .
Q. How can NMR and X-ray diffraction data elucidate dynamic disorder in the crystal lattice?
- Integration : NMR detects dynamic processes (e.g., ring puckering), while X-ray diffraction identifies static disorder. For instance, disordered ethyl groups in crystal structures correlate with variable NMR splitting patterns .
- Advanced Techniques : Variable-temperature XRD and solid-state NMR resolve temperature-dependent conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
